molecular formula C20H25N3S B5765583 4-(diphenylmethyl)-N-ethyl-1-piperazinecarbothioamide

4-(diphenylmethyl)-N-ethyl-1-piperazinecarbothioamide

Cat. No. B5765583
M. Wt: 339.5 g/mol
InChI Key: KOEFAJPQUODCSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(diphenylmethyl)-N-ethyl-1-piperazinecarbothioamide, also known as DPT, is a chemical compound that has been used in scientific research for many years. It is a member of the piperazine family of compounds, which are known for their diverse biological activities. DPT is a potent inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine.

Mechanism of Action

4-(diphenylmethyl)-N-ethyl-1-piperazinecarbothioamide works by inhibiting the activity of monoamine oxidase, which leads to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This increase in neurotransmitter levels is thought to be responsible for the therapeutic effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased levels of neurotransmitters in the brain, which can lead to improved mood, reduced anxiety, and increased cognitive function. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(diphenylmethyl)-N-ethyl-1-piperazinecarbothioamide in lab experiments is its potent inhibitory activity against monoamine oxidase, which makes it a useful tool for investigating the role of neurotransmitters in various biological processes. However, one limitation of using this compound is its potential toxicity, which requires careful handling and monitoring.

Future Directions

Future research on 4-(diphenylmethyl)-N-ethyl-1-piperazinecarbothioamide could focus on its potential as a therapeutic agent for a wider range of neurological and psychiatric disorders. It could also investigate the development of new compounds based on the structure of this compound, which may have improved therapeutic properties and reduced toxicity. Additionally, further research could explore the potential of this compound as a tool for investigating the role of neurotransmitters in various biological processes.

Synthesis Methods

The synthesis of 4-(diphenylmethyl)-N-ethyl-1-piperazinecarbothioamide involves the reaction of N-ethylpiperazine with benzophenone thiosemicarbazone in the presence of a reducing agent such as lithium aluminum hydride. The resulting compound is then purified using standard chromatographic techniques.

Scientific Research Applications

4-(diphenylmethyl)-N-ethyl-1-piperazinecarbothioamide has been used in scientific research to investigate its potential as a treatment for various neurological and psychiatric disorders, such as depression, anxiety, and Parkinson's disease. It has also been studied for its potential as a therapeutic agent for drug addiction and alcoholism.

properties

IUPAC Name

4-benzhydryl-N-ethylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3S/c1-2-21-20(24)23-15-13-22(14-16-23)19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19H,2,13-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEFAJPQUODCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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